molecular formula C11H13OP B1583447 3-Methyl-1-phenyl-2-phospholene 1-oxide CAS No. 707-61-9

3-Methyl-1-phenyl-2-phospholene 1-oxide

Cat. No. B1583447
CAS RN: 707-61-9
M. Wt: 192.19 g/mol
InChI Key: YMKWWHFRGALXLE-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-2-phospholene 1-oxide is a compound with the formula C11H13OP . It is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions . It is also a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenyl-2-phospholene 1-oxide can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

3-Methyl-1-phenyl-2-phospholene 1-oxide is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions . It is also a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .


Physical And Chemical Properties Analysis

3-Methyl-1-phenyl-2-phospholene 1-oxide is a hygroscopic white solid with a melting point of 58° – 65°C [136° – 149°F], and it is stable to over 300°C (572°F) . It is soluble in polar solvents and relatively sensitive to aqueous alkaline conditions, exhibiting both polymerization and addition of water .

Scientific Research Applications

Synthesis and Characterization

3-Methyl-1-phenyl-2-phospholene 1-oxide has been extensively studied for its synthesis and characterization. Research by Moedritzer and Miller (1978) demonstrated that it can be obtained in high yields through 1,4-cycloaddition of isoprene and phenylphosphonous dichloride, followed by fractional crystallization. This process also yielded a small amount of 3-isomer, which was separated to achieve isomerically pure 2-isomer. The characterization involved various techniques including NMR, IR, Laser Raman, and mass spectrometry, indicating a comprehensive analysis of its chemical properties (Moedritzer & Miller, 1978).

Stereochemical Analysis and Resolution

Ujj et al. (2008) explored the stereochemistry of 3-methyl-1-phenyl-2-phospholene 1-oxide by forming diastereomeric coordination complexes with calcium hydrogen tartrate derivatives. This study revealed the ability to separate enantiomers, contributing significantly to the understanding of its stereostructural complexity. The research also utilized X-ray crystallography, providing detailed insights into its molecular configuration (Ujj et al., 2008).

Application in Optically Active Heterocycles

Bagi et al. (2013) focused on creating optically active intermediates/products derived from 3-methyl-1-phenyl-2-phospholene 1-oxide. This research is pivotal in the synthesis of six-membered P-heterocycles, an area of significant interest in organic chemistry. The study highlighted methodologies for maintaining optical activity during various chemical transformations, contributing to the field of stereoselective synthesis (Bagi et al., 2013).

Novel Routes to Phospho Sugar Derivatives

Ikai et al. (1989) demonstrated an innovative method to prepare phospho sugar derivatives using 3-methyl-1-phenyl-2-phospholene 1-oxide. The process involved bromination and nucleophilic substitution reactions, indicating its utility in synthesizing complex organic molecules such as N-, O-, and S-glycosyl compounds of phospho sugars (Ikai et al., 1989).

Development of Anti-Proliferative Agents

Yamada et al. (2010) explored the potential of 3-methyl-1-phenyl-2-phospholene 1-oxide derivatives as anti-proliferative agents. This research is significant in the field of medicinal chemistry, particularly in the development of novel chemotherapeutic agents. The study included in vitro evaluations of the anti-proliferative effects on U937 cells, highlighting its potential in cancer research (Yamada et al., 2010).

Safety And Hazards

3-Methyl-1-phenyl-2-phospholene 1-oxide is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . It causes skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name

4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWWHFRGALXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CP(=O)(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051497
Record name 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
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Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-2-phospholene 1-oxide

CAS RN

707-61-9
Record name 3-Methyl-1-phenyl-2-phospholene 1-oxide
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Record name 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide
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Record name 707-61-9
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Record name 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide
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Record name 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
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Record name 2,3-dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-phenyl-2-phospholene 1-oxide
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Reactant of Route 5
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Reactant of Route 6
3-Methyl-1-phenyl-2-phospholene 1-oxide

Citations

For This Compound
98
Citations
M Yamada, M Yamashita, T Suyama… - Bioorganic & medicinal …, 2010 - Elsevier
… On the other hand, synthesis of 3-ethyl-1-phenyl-2-phospholene 1-oxide (2d) was carried out by an alkylation reaction of the methyl group of 3-methyl-1-phenyl-2-phospholene 1-oxide (…
Number of citations: 29 www.sciencedirect.com
K Moedritzer, RE Miller - Synthesis and Reactivity in Inorganic and …, 1978 - Taylor & Francis
… improved and shortened work-up procedure we were able to obtain crude 3-methyl- 1 -phenyl-2-phospholene 1-oxide in considerably higher yield than reported originally by …
Number of citations: 15 www.tandfonline.com
M Yamada, K Asai, J Yamashita, T Suyama… - … , Sulfur, and Silicon …, 2010 - Taylor & Francis
… 2,3-Dibromo-3-methyl-1-phenylphospholane 1-oxide (2) was prepared by an addition reaction of bromine with 3-methyl-1-phenyl-2-phospholene 1-oxide (1) (Scheme 1). The addition …
Number of citations: 10 www.tandfonline.com
G Keglevich, T Kovacs - Current Green Chemistry, 2014 - ingentaconnect.com
… found in our previous study using TMDS and PMHS were applied to other models, such as 3,4-dimethyl-1-phenyl-3-phospholene 1-oxide (5), 3-methyl-1-phenyl-2-phospholene 1-oxide …
Number of citations: 26 www.ingentaconnect.com
M Yamaoka, M Yamashita, M Yamada… - Pure and Applied …, 2011 - degruyter.com
… Preparation of 4-iodo-2-phospholene 8 Synthesis of 4-iodo-3-methyl-1-phenyl-2-phospholene 1-oxide (8): To 4-bromo-3-methyl-1-phenyl-2phospholane 1-oxide (3b; 1.05 g, 3.9 mmol) …
Number of citations: 13 www.degruyter.com
JH Lee, CY Lee - Applied Chemistry for Engineering, 2015 - koreascience.kr
… The MPPO (3-methyl-1-phenyl-2-phospholene-1-oxide) was prepared by using various polymerization inhibitors such as BHT (2,6-di-tert-butyl-4-methylphenol), TBC (4-tert-…
Number of citations: 0 koreascience.kr
M Yamada, K Asai, J Yamashita, T Suyama… - Heterocyclic …, 2010 - degruyter.com
… with anhydrous sodium sulfate followed by filtration, evapolation of the solvent in vacuo, and distillation under the reduced pressure afforded 3-methyl-1-phenyl-2-phospholene 1-oxide (…
Number of citations: 3 www.degruyter.com
YM Yan, HY Li, J Ren, S Wang, MW Ding - Synlett, 2018 - thieme-connect.com
… In the presence of a catalytic amount of 3-methyl-1-phenyl-2-phospholene 1-oxide, the reaction of 2-aminobenzoyl azides, aldehydes, ketoacids, and isocyanides selectively produces …
Number of citations: 13 www.thieme-connect.com
S Nakamura, M Yamashita, D Yokota, I Hirano… - Investigational new …, 2010 - Springer
… ) was prepared by reacting 3-methyl-1-phenyl-2-phospholene 1-oxide with bromine in the … by reacting 4-bromo-3-methyl-1-phenyl-2-phospholene 1-oxide with bromine. The reaction …
Number of citations: 23 link.springer.com
S Nakamura, T Takemura, D Yokota, I HIrano, T Ono… - Cancer Research, 2010 - AACR
… and Aims] We synthesized two phospha sugar derivatives, 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide (TMPP) by reacting 3-methyl-1-phenyl-2-phospholene 1-oxide with …
Number of citations: 0 aacrjournals.org

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